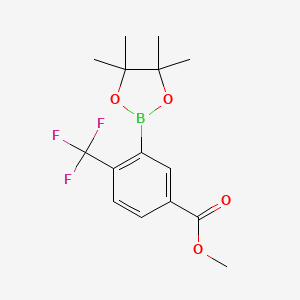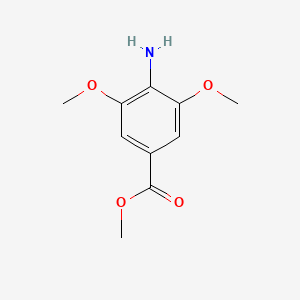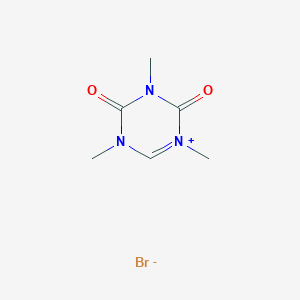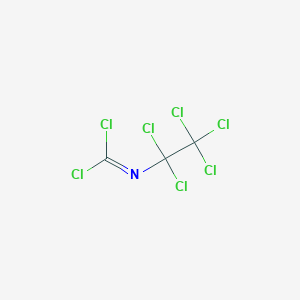![molecular formula C10H17NO2 B6308699 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% CAS No. 1057064-64-8](/img/structure/B6308699.png)
3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester is a synthetic compound that belongs to the family of bicyclic amino acids . These compounds are of significant interest due to their increasing role in chemistry and biology . They exhibit biological activity and are used in the synthesis of non-natural α-amino acids .
Synthesis Analysis
The synthesis of this compound involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . The process involves the preparation of intermediates via dihydro-1,3-oxazine or γ-lactone . The ring closure of β-amino ester resulted in tricyclic pyrimidinones .Molecular Structure Analysis
The molecular structure of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester is determined by techniques such as IR and NMR . The compound belongs to the class of bicyclic amino acids possessing a bicycle [2.2.2]octane structure .Chemical Reactions Analysis
The chemical reactions involving this compound include cyclization and retro Diels-Alder reaction . The compound can also undergo transformations to form various derivatives .Applications De Recherche Scientifique
Chiral Catalysts
This compound serves as a chiral constrained bridged scaffold, which is crucial in the development of chiral catalysts. These catalysts are essential for asymmetric synthesis, allowing for the production of enantiomerically pure substances, which are important in pharmaceuticals .
Foldamer Science
The bicyclic structure of this compound makes it an ideal candidate for foldamer science. Foldamers are sequence-specific oligomers akin to peptides, nucleic acids, and oligosaccharides. This compound can help stabilize unique structures in foldamers, which have applications in health, material science, and catalysis .
Pharmaceutical Intermediates
The compound is used in the synthesis of pharmaceutical intermediates. It’s involved in various steps such as reductive amination and alkalinity configuration flip, which are part of producing more complex pharmaceutical agents .
Bioactive Compound Synthesis
Due to its controlled chirality and conformational restraints, this compound is a precursor in synthesizing new generations of bioactive compounds, including antibiotics, enzyme inhibitors, and antitumor agents .
Organic Chemical Synthesis
In organic chemical synthesis, this compound is used as a starting material for various reactions. Its structure allows for the development of novel routes and mild reaction conditions, which are beneficial for industrial-scale production .
Metal-Organic Frameworks (MOFs)
The compound has potential applications in the development of MOFs. MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used for gas storage, separation, and catalysis .
Asymmetric Synthesis
As a chiral molecule, it can induce highly stable reverse-turn structures when incorporated into peptides. This property is exploited in asymmetric synthesis to create complex molecules with specific three-dimensional orientations .
Constrained Bridged Scaffolds
The compound acts as a constrained bridged scaffold in the synthesis of foldamers. This application is particularly relevant in the creation of novel materials with specific mechanical properties or biological activities .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the PB2 subunit of RNA polymerase . This subunit is a crucial component of the RNA polymerase complex in certain viruses, including influenza .
Mode of Action
The compound interacts with the PB2 subunit, potentially inhibiting its function
Biochemical Pathways
The compound’s interaction with the PB2 subunit affects the RNA polymerase complex, which is essential for the replication of the virus . By inhibiting this process, the compound can potentially prevent the virus from multiplying.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2741±230 °C and a density of 1068±006 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of the PB2 subunit can lead to a decrease in viral replication, potentially leading to a reduction in the severity of the viral infection . The exact molecular and cellular effects would depend on the specific virus and host organism.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted boiling point suggests that it may be stable at physiological temperatures .
Propriétés
IUPAC Name |
methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLGHZLVZHFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)